1-(Oxolan-2-yl)ethan-1-one
Description
Significance of Tetrahydrofuran-Containing Ketones in Organic Synthesis
Tetrahydrofuran-containing ketones are a class of organic compounds whose importance stems from the unique combination of a stable cyclic ether and a reactive ketone functional group. The tetrahydrofuran (B95107) ring is a prevalent structural motif found in numerous marine-derived natural products, many of which exhibit interesting and potent biological activities, positioning them as potential leads for novel pharmaceuticals. nih.gov Saturated oxygen heterocycles like THF are key components in many synthetic drugs, where they can enhance properties such as hydrophilicity and metabolic stability. researchgate.net
The THF moiety itself is a cornerstone in synthetic organic chemistry, widely used as a polar aprotic solvent that can solubilize a variety of organic compounds and reagents. fiveable.me It is particularly effective in reactions involving organometallic reagents, such as Grignard reactions and reductions with lithium aluminum hydride, where it can coordinate to the metal center, stabilizing the reagent and influencing the reaction's efficiency and selectivity. fiveable.me
When the THF ring is part of a larger molecule and incorporates a ketone functional group, its role shifts from a solvent to a key structural component. The ketone's carbonyl group is an electrophilic center, susceptible to nucleophilic attack, making it a versatile handle for constructing more complex molecular architectures through carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the acetyl side chain into a wide array of other functional groups or larger substructures.
Furthermore, the presence of the oxygen atom in the THF ring can influence the reactivity of the adjacent ketone. The combination of these two functional groups makes tetrahydrofuran-containing ketones valuable intermediates for synthesizing complex target molecules, including pharmaceuticals and biologically active compounds. Their utility is demonstrated in their application as chiral auxiliaries in asymmetric synthesis and in photoredox catalysis.
Overview of Research Trajectories for 1-(Oxolan-2-yl)ethan-1-one
Research involving this compound primarily focuses on its application as a precursor and intermediate in the synthesis of more complex molecules for medicinal chemistry, material science, and general organic synthesis. evitachem.com The compound serves as a scaffold that can be chemically modified at both the ketone function and, in some cases, the THF ring to generate a library of new derivatives.
One significant research trajectory involves using this compound as a starting material for multi-step syntheses. For instance, derivatives of this compound are used to create elaborate molecules containing other heterocyclic systems, such as piperidine (B6355638) and pyridine (B92270) rings. These more complex structures are often investigated for their potential biological activities, including enzyme inhibition and receptor binding. evitachem.com An example includes the synthesis of 2,2,2-trifluoro-N-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]-N-pyridin-3-ylacetamide, where the oxolanyl-acetyl moiety forms a core part of the final structure.
Another area of investigation is the synthesis and reaction of functionalized analogs of this compound. The alpha-brominated derivative, 2-Bromo-1-(oxolan-2-yl)ethan-1-one, is a key intermediate that can undergo various nucleophilic substitution and condensation reactions, making it a valuable building block for creating new carbon-carbon and carbon-heteroatom bonds. evitachem.com Similarly, the aminomethyl derivative, 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one, is explored for its potential in pharmaceutical development due to its structural features. evitachem.com These studies highlight how the basic skeleton of this compound can be strategically modified to access a diverse range of chemical entities.
The compound and its derivatives are also utilized in the synthesis of molecules with potential applications beyond medicine, such as in the development of advanced materials. evitachem.com The reactivity of its functional groups makes it suitable for incorporation into larger polymeric structures or for creating specialized organic compounds. evitachem.com
Below is a table summarizing key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | This compound aksci.com |
| Other Names | 2-Acetyltetrahydrofuran fpci.co.uk, 1-(Tetrahydrofuran-2-yl)ethanone aksci.com |
| CAS Number | 25252-64-6 aksci.com |
| Molecular Formula | C₆H₁₀O₂ aksci.com |
| Molecular Weight | 114.14 g/mol aksci.com |
| Physical Form | Liquid sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(oxolan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBQKUZVJVKXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25252-64-6 | |
| Record name | 1-(oxolan-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for 1-(Oxolan-2-yl)ethan-1-one
The synthesis of substituted tetrahydrofurans is a significant area of organic chemistry, given that this scaffold is present in numerous natural products and biologically active compounds. chemistryviews.org Methodologies for creating 2,5-polysubstituted tetrahydrofuran (B95107) derivatives often involve sequential one-pot reactions, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols, yielding products with high enantioselectivity. chemistryviews.org
Another approach involves free-radical reactions to construct tetrahydrofuran rings. For instance, radical carbonylation and cyclization of specific precursors can yield tetrahydrofuran-3-ones in high yields. While these methods target different isomers, they highlight the adaptability of cyclization strategies in synthesizing functionalized oxolane rings. The diastereoselectivity of such radical cyclizations can often be controlled through the use of Lewis acids.
Synthesizing the this compound structure can also begin with acyclic starting materials that are then induced to form the tetrahydrofuran ring. Such strategies are common in heterocyclic chemistry, where complex rings are built step-by-step. For example, the synthesis of related benzofuran-3-one derivatives has been achieved in multiple steps starting from simpler aromatic ketones like 4'-hydroxyacetophenone. researchgate.net This process involves protecting functional groups, formylation, etherification, and aldol (B89426) reactions to build the core heterocyclic intermediate. researchgate.net
A general and powerful method for forming tetrahydrofuran rings involves the cyclization of γ,δ-unsaturated alcohols. chemistryviews.org This strategy, often facilitated by reagents like iodine, provides efficient access to functionalized tetrahydrofuran derivatives. chemistryviews.org Similarly, ring-opening of epoxides with nucleophiles to create γ-hydroxyalkyl intermediates, followed by intramolecular cyclization, presents another viable precursor-based route to the tetrahydrofuran core.
Functionalization of Tetrahydrofuran Derivatives
Utilization of this compound as a Synthetic Intermediate
The presence of both a ketone group and a stable ether ring makes this compound a versatile building block for more complex molecules. cymitquimica.com The ketone's carbonyl group is particularly reactive towards nucleophilic addition, providing a key site for chemical modification. cymitquimica.com
Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmaoffer.com this compound functions as such an intermediate. cymitquimica.com Its structure is incorporated into larger, more complex molecules designed for therapeutic applications. By modifying the structure of intermediates, researchers can develop novel compounds with potentially improved efficacy or other desirable properties. pharmaoffer.com
The utility of this compound is evident in the synthesis of advanced molecules with potential biological activity. For example, it is a precursor for compounds like 2,2,2-trifluoro-N-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]-N-pyridin-3-ylacetamide and 1-(6-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(oxolan-2-yl)ethan-1-one. molport.com Furthermore, brominated derivatives of the core structure, such as 2-bromo-1-(oxolan-3-yl)ethan-1-one, are recognized as key intermediates in the production of pharmaceuticals. lookchem.com
| Intermediate | Resulting Complex Molecule (Example) | Application Area | Reference |
|---|---|---|---|
| This compound | 2,2,2-trifluoro-N-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]-N-pyridin-3-ylacetamide | Pharmaceutical Development | |
| This compound | 1-(6-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(oxolan-2-yl)ethan-1-one | Pharmaceutical Development | molport.com |
| 2-bromo-1-(oxolan-3-yl)ethan-1-one | Various Pharmaceutical Compounds | Medicinal Chemistry | lookchem.com |
Similar to its role in pharmaceuticals, this compound and its derivatives serve as intermediates in the synthesis of agrochemicals. cymitquimica.comlookchem.com Organic halides, including brominated cyclic compounds, are widely used in the production of agrochemicals due to their reactivity. cymitquimica.com The compound 2-bromo-1-(tetrahydro-3-furanyl)ethanone, a structural isomer of a derivative of the title compound, is explicitly identified as an intermediate for agrochemical production. lookchem.com This indicates that the oxolane-ketone framework is a useful scaffold for building active ingredients for the agricultural sector.
The application of this compound extends to the synthesis of a broad range of advanced organic molecules beyond specific pharmaceutical or agrochemical targets. It serves as a versatile building block for creating complex organic structures and functionalized molecules. cymitquimica.comlookchem.com Its derivatives are also explored for applications in materials science, where the unique properties of the tetrahydrofuran moiety can be harnessed to create novel materials. The ability to functionalize the molecule at the ketone position allows for its incorporation into diverse molecular architectures, making it a valuable tool for synthetic chemists. researchgate.net
| Starting Intermediate | Class of Advanced Molecule | Field of Application | Reference |
|---|---|---|---|
| This compound | Complex Heterocycles | Pharmaceuticals | molport.com |
| Derivatives (e.g., brominated) | Functionalized Molecules | Agrochemicals | lookchem.com |
| Derivatives | Novel Polymers/Materials | Materials Science |
Chiral Auxiliaries in Enantioselective Synthesis
Synthesis of Related Oxolan-Containing Ethanone Derivatives
The synthesis of derivatives structurally related to this compound expands the chemical space for potential applications. These syntheses often involve the construction or functionalization of the oxolane (tetrahydrofuran) ring.
One versatile method starts from chiral lactone carboxylic acids, which can be transformed into 2,2-disubstituted tetrahydrofuran derivatives in two steps. researchgate.net The process involves the protection of the carboxylic acid, followed by reduction of the lactone and the protected carboxyl group to yield the target tetrahydrofuran. researchgate.net This strategy allows for significant structural variability.
Another synthetic route involves the intramolecular bromoetherification of a tertiary alcohol containing a double bond, which leads to the formation of a substituted tetrahydrofuran ring system. beilstein-journals.org Subsequent base-induced elimination of HBr can yield further derivatives. beilstein-journals.org
The synthesis of cyclopentannulated analogues of pyranonaphthoquinone antibiotics, which feature a fused tetrahydrofuran ring, has also been reported. This complex synthesis begins with a Diels-Alder reaction where a chiral auxiliary attached to a naphthoquinone directs the stereochemistry. The initial adduct is then converted through several steps, including removal of the auxiliary and conversion of an aldehyde to a methyl ketone, ultimately forming a complex molecule containing a functionalized oxolane ring fused to other cyclic systems.
Table 2: Selected Synthetic Strategies for Oxolane Derivatives
| Synthetic Approach | Key Intermediates/Reagents | Resulting Derivative Type | Reference |
|---|---|---|---|
| Lactone Reduction | Chiral lactone carboxylic acids, BH₃·Me₂S, Et₃SiH, BF₃·Et₂O | 2,2-disubstituted tetrahydrofurans | researchgate.net |
| Bromoetherification | Tertiary alkenols, N-Bromosuccinimide (NBS) | Halogenated tetrahydrofurans | beilstein-journals.org |
| Diels-Alder Cycloaddition | Naphthoquinone with chiral auxiliary, cyclopentadiene, SnCl₄ | Cyclopentannulated naphthofurans | |
| Grignard Reaction | (S)-Methyl 2-((tert-butyldimethylsilyl)oxy)pent-4-enoate, MeMgBr | 2,5-disubstituted tetrahydrofuran | acs.org |
These methodologies highlight the diverse and sophisticated chemical strategies employed to synthesize and derivatize compounds within the oxolan-ethanone family, with a strong emphasis on controlling stereochemistry.
Reaction Chemistry and Mechanistic Investigations
Nucleophilic Addition Reactions of the Carbonyl Moiety
The carbonyl group is a key reactive site in 1-(oxolan-2-yl)ethan-1-one, readily undergoing nucleophilic addition reactions. cymitquimica.comevitachem.com
Electrophilic Nature and Reactivity Profile
The carbon atom of the carbonyl group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. The more electronegative oxygen atom draws electron density away from the carbon, rendering it susceptible to attack by nucleophiles. evitachem.com This inherent electrophilicity is the basis for the compound's participation in a variety of nucleophilic addition reactions. cymitquimica.comevitachem.com The reactivity of the carbonyl group can be influenced by the adjacent tetrahydrofuran (B95107) ring, which may exert steric and electronic effects.
Ketones, in general, are prone to nucleophilic attack, and this compound is no exception. The presence of the ether oxygen in the tetrahydrofuran ring could potentially influence the reactivity of the carbonyl group through inductive effects.
Specific Reaction Pathways (e.g., Grignard Reactions)
A prominent example of nucleophilic addition to this compound is the Grignard reaction. Grignard reagents (R-Mg-X) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes and ketones. byjus.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, is expected to yield a tertiary alcohol. byjus.com
The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of this intermediate furnishes the final tertiary alcohol product. byjus.com The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl or aryl groups at the carbonyl carbon.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Grignard Reagent (e.g., CH₃MgBr) | 2-(Oxolan-2-yl)propan-2-ol | Nucleophilic Addition |
| This compound | Sodium Borohydride (NaBH₄) | 1-(Oxolan-2-yl)ethan-1-ol | Reduction |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(Oxolan-2-yl)ethan-1-ol | Reduction |
Electrophilic Reactions Involving the Ether Functional Group
The ether functional group in this compound consists of an oxygen atom single-bonded to two carbon atoms within the tetrahydrofuran ring. While the carbonyl group is the primary site for nucleophilic attack, the ether oxygen possesses lone pairs of electrons and can act as a Lewis base, participating in reactions with strong electrophiles. However, the ether linkage is generally less reactive than the carbonyl group. Reactions involving the cleavage of the ether bond typically require harsh conditions, such as strong acids.
Rearrangement Reactions
The structural framework of this compound allows for the possibility of various rearrangement reactions, particularly those involving the carbonyl and ether functionalities. One such potential transformation is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxy acid or hydrogen peroxide. wiley-vch.debeilstein-journals.org In this reaction, the more substituted group attached to the carbonyl carbon typically migrates. For this compound, this would likely involve the migration of the tetrahydrofuranyl group, leading to the formation of an ester.
Another possible rearrangement is the Wittig rearrangement, which involves the 1,2-shift of an alkyl or aryl group from an ether oxygen to an adjacent carbanion. msu.edu This reaction is typically initiated by a strong base. While less common for simple ethers, the presence of the activating ketone group in this compound could potentially facilitate such a transformation under specific conditions.
Catalytic Transformations
Catalytic processes can be employed to transform this compound into a variety of other compounds. Catalytic hydrogenation, for instance, can reduce the ketone to a secondary alcohol, 1-(oxolan-2-yl)ethan-1-ol. evitachem.com This transformation can be achieved using various metal catalysts such as palladium, platinum, or nickel. semanticscholar.org
Furthermore, the furan (B31954) ring, being a heterocyclic system, can be a substrate for various catalytic transformations. routledge.com Depending on the catalyst and reaction conditions, the tetrahydrofuran ring could undergo ring-opening or other modifications. For instance, certain catalysts can promote the hydroboration of carbonyl compounds. aablocks.com
Exploration of Reaction Scope and Limitations
The scope of reactions involving this compound is broad, encompassing nucleophilic additions, reductions, and potential rearrangements. The reactivity is dominated by the ketone functional group, making it a useful intermediate for the synthesis of more complex molecules. cymitquimica.com
However, there are limitations to consider. The presence of the ether linkage may complicate certain reactions, and the stability of the tetrahydrofuran ring under harsh conditions needs to be taken into account. For example, strongly acidic conditions could lead to the cleavage of the ether bond. The steric hindrance imposed by the tetrahydrofuran ring might also influence the stereochemical outcome of reactions at the carbonyl center.
Further research is needed to fully explore the synthetic potential and limitations of this compound in various chemical transformations.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-(Oxolan-2-yl)ethan-1-one, both ¹H and ¹³C NMR are instrumental in confirming its structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (acetyl) | ~2.1 | Singlet |
| CH₂ (ring, position 3) | ~1.8-2.0 | Multiplet |
| CH₂ (ring, position 4) | ~1.9-2.1 | Multiplet |
| CH₂ (ring, position 5) | ~3.8-4.0 | Multiplet |
| CH (ring, position 2) | ~4.2-4.4 | Multiplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each carbon atom in this compound is chemically distinct and would therefore give rise to a unique signal. The carbonyl carbon of the acetyl group is expected to have the largest chemical shift. oregonstate.edulibretexts.orglibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | ~208 |
| CH (ring, position 2) | ~78 |
| CH₂ (ring, position 5) | ~68 |
| CH₂ (ring, position 3) | ~30 |
| CH₂ (ring, position 4) | ~25 |
| CH₃ (acetyl) | ~27 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Proton Nuclear Magnetic Resonance (¹H NMR)
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically observed around 1715-1735 cm⁻¹. oup.comresearchgate.net Other significant absorptions include the C-O-C stretching of the ether in the tetrahydrofuran (B95107) ring, usually found in the 1070-1150 cm⁻¹ region, and the various C-H stretching and bending vibrations of the alkyl groups. oup.comresearchgate.net
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1734 |
| C-H (Alkyl) | Stretch | 2885-2980 |
| C-O-C (Ether) | Stretch | 1080-1176 |
| C-H (Alkyl) | Bend | 1360-1454 |
Data sourced from patent literature which identifies the compound as 2-Acetyltetrahydrofuran. oup.comresearchgate.net
Raman spectroscopy, which relies on the scattering of light, provides complementary information. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The symmetric C-O-C stretch of the ether and the various C-C and C-H vibrations of the ring and acetyl group would also be observable. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₆H₁₀O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 114.14.
Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation. Common fragmentation pathways would involve the cleavage of the acetyl group and fragmentation of the tetrahydrofuran ring. researchgate.netguidechem.comresearchgate.netazooptics.comresearchgate.net
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 114 | [C₆H₁₀O₂]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 86 | [M - CO]⁺ or [C₅H₁₀O]⁺ |
| 71 | [C₄H₇O]⁺ (from ring cleavage) |
| 43 | [CH₃CO]⁺ (Acetyl cation, often a base peak) |
Data is consistent with general fragmentation patterns of ketones and cyclic ethers and supported by GC-MS data found in patent literature. oup.comresearchgate.net
X-ray Diffraction (XRD) for Single-Crystal Structure Confirmation
X-ray diffraction analysis of a single crystal provides the most definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. researchgate.netscirp.orgresearchgate.netrsc.org To date, no public record of a single-crystal X-ray diffraction study for this compound has been found. Such a study would be invaluable for confirming the precise conformation of the tetrahydrofuran ring and its orientation relative to the acetyl group. For related, more complex molecules containing an oxolane moiety, XRD has been successfully used to determine their crystal structures. researchgate.netchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Ketones typically exhibit two characteristic absorption bands. The first is a weak n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This transition for simple acyclic ketones usually appears in the range of 270-300 nm. azooptics.commasterorganicchemistry.com The second is a strong π→π* transition at shorter wavelengths, typically below 200 nm. masterorganicchemistry.com For this compound, the n→π* transition is the most likely to be observed in a standard UV-Vis spectrum. The exact λ_max would depend on the solvent used. shimadzu.comresearchgate.net
Table 5: Expected UV-Vis Absorption for this compound
| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |
| n→π | ~280 | Low |
| π→π | <200 | High |
Values are based on general data for ketones and may vary. masterorganicchemistry.com
Chromatographic Techniques for Purity and Separation
The assessment of purity and the separation of this compound from reaction mixtures or natural extracts are critical for its characterization and application. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these purposes. These methods offer high resolution and sensitivity for both qualitative and quantitative analysis.
Gas Chromatography (GC)
Gas chromatography is a robust technique for the analysis of volatile compounds like this compound. It is frequently employed to determine the purity of synthetic batches and to identify and quantify the compound in complex matrices such as food products and industrial chemicals. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification of the separated components.
Research has shown the utility of GC in identifying 2-acetyltetrahydrofuran as a minor component in various substances. For instance, it has been detected as a cyclic carbonyl compound in refined 1,4-butanediol (B3395766) using a polar PEG-20M column. researchgate.net The electron ionization (EI) mass spectrum of 2-acetyltetrahydrofuran typically shows characteristic fragments at m/z 86, 71, 43, and 29. researchgate.net The analysis of flavor components in food products like soy sauce and coffee has also utilized GC and GC-MS to identify this compound. researchgate.net Furthermore, preparative gas chromatography has been successfully used for the isolation of pure diastereoisomers of related tetrahydrofuran derivatives.
The following interactive data table summarizes typical GC conditions used for the analysis of this compound and related compounds.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | Gas Chromatograph with Flame Ionization Detector (GC-FID) | Headspace GC-MS |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | PEG-20M (polar) | HP-5MS (15 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Nitrogen | Helium |
| Injection Mode | Split | Not specified | Headspace Injection |
| Temperature Program | Initial 60°C, ramp to 240°C | Isothermal or programmed, specific to analysis | Initial 60°C, ramp to 200°C at 15°C/min |
| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Application Reference | General analysis of volatile organic compounds | Analysis in 1,4-butanediol researchgate.net | Analysis of volatile components in tobacco asianpubs.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for the separation and purity determination of a wide range of compounds, including those with lower volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.com
While specific HPLC methods for this compound are not extensively documented in public literature, methods for structurally similar furanone and oxolane derivatives provide a strong basis for method development. For example, the analysis of furanone derivatives in strawberries has been achieved using a C18 column with a mobile phase consisting of an acetate (B1210297) buffer and methanol, with UV detection at 280 nm. researchgate.net The use of tetrahydrofuran itself as a component of the mobile phase is also a possibility in RP-HPLC to fine-tune the separation of complex mixtures. sepscience.com Derivatization of the ketone functionality can also be employed to enhance UV detection or to improve chromatographic resolution.
The interactive data table below outlines typical reversed-phase HPLC conditions that can be adapted for the analysis and purification of this compound.
| Parameter | Condition 1 (Analytical) | Condition 2 (Preparative) | Condition 3 (Fast UPLC) |
|---|---|---|---|
| Stationary Phase | Reversed-Phase C18 (5 µm, 4.6 x 250 mm) | Reversed-Phase C8 (10 µm, 21.2 x 250 mm) | Reversed-Phase C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase | Acetonitrile/Water gradient | Methanol/Aqueous Buffer (e.g., acetate) isocratic | Acetonitrile/Water with 0.1% Formic Acid gradient |
| Flow Rate | 1.0 mL/min | 20 mL/min | 0.5 mL/min |
| Detection | UV Detector (e.g., 210 nm or after derivatization) | UV Detector or Refractive Index (RI) Detector | UV-Vis or Mass Spectrometer (MS) |
| Application | Purity assessment and quantitative analysis | Isolation and purification of the compound | High-throughput purity screening |
These chromatographic methods are essential for ensuring the quality and purity of this compound for research and potential applications, allowing for precise separation from impurities and starting materials.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sciepub.comwikipedia.org DFT calculations focus on the electron density, a function of spatial coordinates, to determine the properties of a system. sciepub.com This approach is widely used for its balance of accuracy and computational efficiency, making it suitable for studying the electronic properties of organic molecules. sciepub.commdpi.com For a molecule like 1-(Oxolan-2-yl)ethan-1-one, DFT can be employed to optimize its geometry and calculate various electronic parameters.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's kinetic stability, chemical hardness, and electronic transport properties. malayajournal.org
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more reactive. For this compound, the presence of electronegative oxygen atoms in the tetrahydrofuran (B95107) ring and the carbonyl group influences the energies of these frontier orbitals. While specific computational data for this compound is not prominently available in published literature, DFT calculations on similar heterocyclic compounds provide a framework for understanding these properties. For instance, calculations on other furan-containing molecules have determined energy gaps in the range of 4-5 eV, suggesting significant stability. malayajournal.orgresearchgate.net
| Parameter | Description | Typical Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A larger gap denotes higher stability. |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. ajchem-a.com It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-deficient regions. rasayanjournal.co.in
On an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. ajchem-a.comrasayanjournal.co.in Green represents areas of neutral potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group, which is the most electronegative site and a primary center for electrophilic attack or hydrogen bond acceptance. A lesser negative potential would be associated with the oxygen atom within the oxolane ring. Positive potential (blue) would be concentrated around the hydrogen atoms, particularly those adjacent to the electron-withdrawing carbonyl and ether functionalities.
HOMO-LUMO Energy Gap Analysis
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations and thermodynamic properties, revealing how molecules behave and interact in different environments. rsc.org This method is particularly useful for conformational analysis, exploring the different shapes a molecule can adopt and the energy landscape associated with these changes.
For a flexible molecule like this compound, which contains a non-planar tetrahydrofuran ring and a rotatable acetyl group, MD simulations can reveal its preferred conformations in the gas phase or in solution. Key parameters derived from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating structural stability over time.
Radius of Gyration (Rg): Indicates the compactness of the molecule. Changes in Rg can signify conformational expansion or contraction. rsc.org
Solvent Accessible Surface Area (SASA): Represents the surface area of the molecule that is accessible to a solvent, providing insights into solubility and interactions. rsc.org
Studies on related tetrahydrofuran systems have used MD simulations to investigate properties like glass transition temperatures and dynamic behavior in mixtures, highlighting the utility of this approach for understanding the physical properties of such compounds. researchgate.net
Intermolecular Interaction Analysis
The way molecules pack together in a solid state is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and physical properties like melting point and solubility.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. sapub.orgnih.gov The Hirshfeld surface is constructed based on the electron distribution of a molecule, partitioning the crystal space into regions where the electron density of a given molecule dominates.
Key tools in this analysis include:
d_norm map: This map highlights intermolecular contacts by color-coding them based on their length relative to the van der Waals radii of the interacting atoms. Red spots indicate contacts shorter than the sum of the van der Waals radii (close contacts), white areas represent contacts of van der Waals separation, and blue areas show longer contacts. sapub.org
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). Each type of atomic contact pair (e.g., O···H, H···H) has a characteristic appearance on the plot, and the area under the peaks can be integrated to determine the percentage contribution of each interaction to the total Hirshfeld surface. sapub.org
For this compound, the primary intermolecular contacts would be H···H and O···H interactions. The H···H contacts are generally the most abundant, while the O···H contacts, representing C-H···O hydrogen bonds, are crucial for stabilizing the crystal packing. sapub.orgmdpi.com
| Interaction Type | Symbol | Typical Contribution (%) | Significance |
|---|---|---|---|
| Hydrogen-Hydrogen | H···H | ~35-70% | Represents the most frequent, albeit weak, van der Waals contacts. nih.gov |
| Oxygen-Hydrogen | O···H / H···O | ~20-35% | Indicates the presence of C-H···O hydrogen bonds, which are key directional forces in the crystal packing. sapub.org |
| Carbon-Hydrogen | C···H / H···C | ~5-15% | Represents weaker C-H···π or other van der Waals interactions. nih.gov |
| Carbon-Carbon | C···C | ~1-5% | May indicate π-π stacking if aromatic rings were present; here reflects van der Waals contacts. nih.gov |
| Oxygen-Oxygen | O···O | < 2% | Generally repulsive and rare, indicating close packing constraints. |
Hirshfeld Surface Analysis
In Silico Mutagenesis Studies
The process typically involves:
Starting with a known 3D structure of a protein.
Computationally substituting one or more amino acid residues with other amino acids.
Using molecular modeling software and energy functions to calculate the change in free energy (ΔΔG) resulting from the mutation. A positive ΔΔG generally indicates a destabilizing mutation, while a negative value suggests stabilization.
Analyzing the predicted impact on protein function, such as ligand binding or catalytic activity, through methods like molecular docking and molecular dynamics simulations. nih.govresearchhub.comresearchgate.net
It is crucial to note that in silico mutagenesis is a technique applied to macromolecules like proteins and enzymes. It is not a methodology that is applicable to small molecules such as this compound. The concept of "mutating" a small, non-polymeric chemical compound is not meaningful in this context. Therefore, there are no in silico mutagenesis studies performed directly on this compound in the scientific literature.
Predicted Collision Cross Section (CCS) Studies
The Collision Cross Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. nih.gov It is measured using ion mobility spectrometry (IMS), often coupled with mass spectrometry (MS). The CCS value provides an additional dimension of data for chemical identification, complementing mass-to-charge ratio and retention time, which helps to distinguish between isomers that have identical masses. nih.gov
Due to the limited availability of experimental CCS data for all known compounds, computational prediction tools have become invaluable. nih.gov These tools use machine learning or other computational methods to predict CCS values based on a molecule's 2D or 3D structure. arxiv.org Databases like PubChem often include CCS values predicted by various tools, such as CCSbase, for a wide range of chemical adducts (e.g., [M+H]+, [M+Na]+). uni.luchemrxiv.org
For compounds structurally similar to this compound, predicted CCS data is available. For example, the predicted CCS values for the closely related compound 1-(oxolan-2-yl)ethan-1-ol are presented below. This data illustrates the type of information generated in CCS studies and its utility in analytical chemistry for identifying unknown compounds in complex mixtures. uni.lu
| Adduct | m/z (Mass/Charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 117.09101 | 124.1 |
| [M+Na]⁺ | 139.07295 | 129.8 |
| [M-H]⁻ | 115.07645 | 126.5 |
| [M+NH₄]⁺ | 134.11755 | 146.2 |
| [M+K]⁺ | 155.04689 | 130.8 |
| [M+H-H₂O]⁺ | 99.080990 | 119.5 |
| [M]⁺ | 116.08318 | 121.6 |
Data sourced from PubChem for the compound 1-(oxolan-2-yl)ethan-1-ol (CID 12459578), a structural analog of this compound. uni.lu Predicted using CCSbase.
Biological Activity and Pharmacological Potential
Mechanisms of Biological Interaction
The ways in which 1-(Oxolan-2-yl)ethan-1-one and its related structures interact with biological molecules and pathways are multifaceted.
Interaction with Neurotransmitter Receptors
Derivatives of this compound have demonstrated the ability to interact with crucial neurotransmitter receptors. For instance, the compound (E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide has been shown to bind to both serotonin (B10506) and dopamine (B1211576) receptors. evitachem.com This interaction is significant as it can influence neurotransmission pathways, which are fundamental to regulating mood and other neurological processes. evitachem.com The binding to these receptors suggests a potential for these compounds to be explored in the context of neurological disorders. evitachem.com
Modulation of Signal Transduction Pathways
The interaction of this compound derivatives with receptors can lead to the modulation of intracellular signal transduction pathways. evitachem.com By binding to serotonin and dopamine receptors, (E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide can alter the downstream signaling cascades within cells. evitachem.com This modulation can lead to changes in cellular responses related to neurochemical balance. evitachem.com
Binding to Biological Targets (e.g., Enzymes, Receptors)
The structural features of this compound and its analogs allow for interaction with various biological targets, including enzymes and receptors. smolecule.com The oxolane (tetrahydrofuran) ring combined with an ethanamine backbone imparts distinct properties that facilitate these interactions. smolecule.com
Techniques such as surface plasmon resonance and radiolabeled ligand binding assays are employed to study these binding affinities. smolecule.com Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and potential therapeutic applications. smolecule.com Some derivatives may act as enzyme inhibitors or modulators of metabolic pathways. smolecule.comevitachem.com For example, 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one can function as an enzyme inhibitor by binding to the active site of an enzyme, thereby blocking its normal function. evitachem.com Another derivative, 2,2,2-trifluoro-N-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]-N-pyridin-3-ylacetamide, is also studied for its potential to bind to and alter the activity of enzymes or receptors.
A specific complex derivative, 1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-{[(3R)-oxolan-3-yl]amino}-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl}ethan-1-one, has been identified as a ligand for the orphan G protein-coupled receptor 6 (GPR6). pdbj.org This receptor is implicated in Parkinson's disease, and the compound acts as an inverse agonist. pdbj.org
| Compound/Derivative | Biological Target | Method of Interaction | Reference |
| (E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide | Serotonin and Dopamine Receptors | Binding to receptors | evitachem.com |
| 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one | Enzymes | Inhibition via active site binding | evitachem.com |
| N-methyl-1-(oxolan-2-yl)ethanamine | Receptors and Enzymes | Binding and activity modulation | smolecule.com |
| 1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-{[(3R)-oxolan-3-yl]amino}-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl}ethan-1-one | G protein-coupled receptor 6 (GPR6) | Inverse agonist | pdbj.org |
Exploration in Drug Discovery and Development
The unique structural and reactive properties of this compound and its derivatives make them valuable in medicinal chemistry and drug discovery. evitachem.comevitachem.com
Anticancer Activity
Certain derivatives of this compound have been investigated for their potential as anticancer agents. evitachem.com For example, 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one is being explored for its potential therapeutic properties, including anticancer activities. evitachem.com Purine nucleoside analogs containing an oxolane moiety, such as 7-(3-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies. chemsrc.com The mechanisms often involve the inhibition of DNA synthesis and induction of apoptosis. chemsrc.com
Anti-inflammatory Potential (e.g., NLRP3 Inflammasome Inhibition)
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. frontiersin.org Inhibition of the NLRP3 inflammasome is a promising therapeutic strategy. mdpi.com A complex derivative containing an oxolane moiety, [(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249), has been identified as a potent and selective inhibitor of the NLRP3 inflammasome. acs.org In animal models, inhibition of the NLRP3 inflammasome has been shown to reduce inflammation, improve cardiac function, and restore glucose homeostasis. globenewswire.com This suggests that compounds targeting this pathway could be beneficial for conditions like heart failure and type 2 diabetes. globenewswire.com
| Compound/Derivative | Therapeutic Area | Mechanism of Action | Reference |
| 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one | Anticancer | Under investigation | evitachem.com |
| 7-(3-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Anticancer | Inhibition of DNA synthesis, induction of apoptosis | chemsrc.com |
| [(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249) | Anti-inflammatory | NLRP3 inflammasome inhibition | acs.org |
Antiviral Applications (e.g., SARS-CoV-2 Mpro Binding)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govbiorxiv.org While numerous inhibitors of SARS-CoV-2 Mpro have been identified through methods like computer-aided drug design and high-throughput screening, there is currently no specific research in the provided results linking this compound directly to binding or inhibition of SARS-CoV-2 Mpro. researchgate.netnih.govmdpi.com
However, the broader class of nucleoside analogs, which often contain a furanose (an oxolane derivative) ring, has shown significant antiviral activity. For instance, N4-Hydroxycytidine (EIDD-1931), a ribonucleoside analog, demonstrates activity against several coronaviruses, including SARS-CoV-1 and MERS-CoV. unina.it Its prodrug, Molnupiravir, which improves oral bioavailability, was investigated in clinical trials for COVID-19. unina.itdrugbank.com These examples highlight the importance of the oxolane-like scaffold in antiviral drug design, though the specific antiviral potential of this compound remains unexplored.
Antibacterial Activities
Derivatives of this compound have demonstrated notable antibacterial properties. Research indicates that modifications to the parent molecule can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.
For example, the derivative 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one has been investigated for its potential antimicrobial activities. evitachem.com Furthermore, studies on 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one have shown significant inhibition zones against bacterial growth. Another related compound, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one 4-nitrophenol (B140041) (IPNP) , which features a more complex structure built upon an oxolane ring, has been found to inhibit the bacteria Vibrio alginolyticus and Staphylococcus aureus. researchgate.net
Conversely, not all modifications lead to enhanced antibacterial action. In a structure-activity relationship study of 1,2,4-oxadiazole (B8745197) derivatives, the introduction of a tetrahydrofuran (B95107) (oxolane) substituent was found to decrease or even abolish activity against S. aureus. nih.gov This suggests that the context of the oxolane moiety within the larger molecular structure is critical for its antibacterial effect.
| Compound/Derivative | Activity/Finding | Target Bacteria | Source |
|---|---|---|---|
| 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one | Investigated for potential antimicrobial properties. | Not specified | evitachem.com |
| 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one | Demonstrated significant inhibition zones. | Gram-positive and Gram-negative bacteria | |
| 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one 4-nitrophenol (IPNP) | Inhibited bacterial growth. | Vibrio alginolyticus, Staphylococcus aureus | researchgate.net |
| 3-Tetrahydrofuran substituted 1,2,4-oxadiazole | Decreased or abolished antibacterial activity. | S. aureus | nih.gov |
Antimalarial Properties
Malaria remains a significant global health issue, driving the search for new and effective therapeutic agents. researchgate.net The quinoline (B57606) and artemisinin (B1665778) scaffolds are well-known for their antimalarial efficacy. nih.govnih.gov However, based on the available search data, there is no evidence to suggest that this compound or its direct derivatives possess antimalarial properties. Extensive research has focused on other heterocyclic systems, such as quinolines, imidazolidinediones, and pyrimidines, for activity against Plasmodium falciparum, but the oxolane-ethanone structure is not mentioned in this context. nih.govmdpi.comjrespharm.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For oxolane-containing molecules, SAR studies have revealed that the placement and stereochemistry of the oxolane ring can significantly influence biological activity.
One study on synthetic analogs of 1α,25-dihydroxyvitamin D₃ found that derivatives with an oxolane moiety in the side chain can act as potent Vitamin D nuclear Receptor (VDR) superagonists. nih.gov The specific stereochemistry of the oxolane ring was shown to be critical; improper stereochemistry led to a loss of key interactions with the receptor and reduced agonist activity. nih.gov
| Compound Class | SAR Finding | Biological Target/Activity | Source |
|---|---|---|---|
| Vitamin D₃ Analogs with Oxolane Side Chain | Stereochemistry of the oxolane ring is critical for VDR superagonist activity. | Vitamin D Nuclear Receptor (VDR) Agonism | nih.gov |
| Oxadiazole Derivatives | Introduction of a tetrahydrofuran (oxolane) substituent decreased or abolished activity. | Antibacterial (S. aureus) | nih.gov |
Role as a Biochemical Probe
Biochemical probes are essential tools for studying biological systems. They are small molecules used to investigate the function of proteins and other biomolecules through specific interactions. Derivatives of this compound have shown potential in this role.
The derivative 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one is utilized in research concerning enzyme mechanisms and protein interactions. evitachem.com Its structure suggests it can act as an enzyme inhibitor by binding to active sites, making it a valuable tool for biochemical research and drug development. evitachem.com
Similarly, the reactive nature of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one makes it a candidate for a biochemical probe. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the molecule to potentially form covalent bonds with residues in the active sites of enzymes or other proteins. This reactivity enables its use in mapping binding sites and studying molecular interactions.
Applications in Materials Science and Polymer Chemistry
Incorporation into Polymer Materials
No specific research was found detailing the methods or mechanisms for incorporating 1-(Oxolan-2-yl)ethan-1-one into polymer chains, either through polymerization of the monomer itself or as a comonomer in copolymerization reactions.
Influence on Polymer Properties
As no polymers containing this compound as a constituent monomer have been described in the available literature, there is no data on how its incorporation would influence the physical, chemical, or mechanical properties of such polymers.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes
While existing methods for synthesizing 1-(oxolan-2-yl)ethan-1-one and its derivatives are established, there is a continuous drive for more efficient, sustainable, and versatile synthetic strategies. Future research will likely focus on:
Green Chemistry Approaches: The development of synthetic pathways that utilize greener solvents, reduce energy consumption, and minimize waste generation is a key area of interest. This aligns with the broader trend in organic chemistry towards more environmentally benign processes. acs.org
Catalytic Methods: Exploring novel catalytic systems, including enzymatic and chemo-catalytic approaches, could lead to more selective and higher-yielding syntheses. researchgate.net For instance, the use of transition-metal catalysts could facilitate new bond formations and functionalizations of the oxolane ring.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification can significantly improve efficiency and reduce costs. evitachem.com The development of one-pot procedures for the synthesis of functionalized this compound derivatives is a promising avenue. evitachem.commdpi.com
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity patterns. Future research in this area may involve:
Computational Modeling: The use of density functional theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. researchgate.netnih.gov These theoretical studies can complement experimental findings and guide the design of new reactions.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can help elucidate the rate-determining steps and the influence of various reaction parameters. This information is essential for process optimization and scale-up.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, can be employed to detect and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.
Rational Design of Biologically Active Derivatives
The oxolane ring is a common motif in many biologically active natural products and synthetic drugs. researchgate.net This suggests that derivatives of this compound could exhibit interesting pharmacological properties. Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting derivatives can help identify key structural features responsible for a particular therapeutic effect.
Target-Based Drug Design: By identifying specific biological targets, such as enzymes or receptors, researchers can design and synthesize derivatives of this compound that are predicted to bind with high affinity and selectivity. nih.gov This approach has the potential to lead to the development of novel therapeutic agents for a variety of diseases. evitachem.comsmolecule.com
Antiviral and Anticancer Applications: Given the prevalence of the oxolane ring in antiviral drugs like Molnupiravir, there is potential in exploring derivatives for antiviral activity. newdrugapprovals.org Similarly, the structural motifs present could be leveraged for designing new anticancer agents.
Applications in Chemoinformatics and Big Data Analysis
The increasing availability of large chemical datasets and the development of sophisticated computational tools have opened up new avenues for chemical research. Future applications of this compound in this domain could include:
Virtual Screening: Using computational models to screen large libraries of virtual compounds derived from the this compound scaffold can help identify promising candidates for further experimental investigation.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can help predict the biological activity and physicochemical properties of new derivatives, accelerating the discovery process. nih.gov
Chemical Space Exploration: Analyzing the structural diversity of known compounds containing the oxolane-ethanone moiety can help identify unexplored regions of chemical space with the potential for novel biological activity.
Exploration in Niche Chemical and Biological Fields
Beyond traditional applications in organic synthesis and medicinal chemistry, this compound and its derivatives could find utility in a variety of niche areas:
Materials Science: The unique properties of the oxolane ring could be exploited in the development of new polymers, liquid crystals, and other advanced materials. evitachem.com
Agrochemicals: The development of new pesticides and herbicides based on the this compound scaffold is a potential area of exploration.
Flavor and Fragrance Chemistry: The acetyl-substituted oxolane structure suggests potential applications in the flavor and fragrance industry, an area that warrants further investigation.
Q & A
Q. What are the common synthetic routes for preparing 1-(Oxolan-2-yl)ethan-1-one in laboratory settings?
The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) with oxolane derivatives can yield the target compound. Similar methodologies have been applied to synthesize structurally related aromatic ketones, where reaction conditions (e.g., temperature, solvent polarity) are optimized to enhance regioselectivity and minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- ¹H/¹³C NMR : To identify functional groups and confirm substitution patterns. For instance, the carbonyl group in similar compounds shows characteristic shifts at ~200–210 ppm in ¹³C NMR .
- X-ray crystallography : For precise structural elucidation. Programs like SHELXL are widely used for refining crystallographic data, particularly for small molecules .
- Mass spectrometry : To determine molecular weight and fragmentation patterns, as demonstrated in studies of analogous ketones .
Q. How can researchers mitigate side reactions during the synthesis of this compound derivatives?
Side reactions (e.g., over-oxidation or unwanted substitutions) can be minimized by:
Q. What are the key reactivity trends of this compound in substitution and oxidation reactions?
The compound’s reactivity is influenced by the electron-donating oxolane ring, which activates the carbonyl group toward nucleophilic attack. Oxidation with KMnO₄ or CrO₃ typically converts the ketone to a carboxylic acid, while reduction with NaBH₄ yields secondary alcohols. These trends align with studies on structurally related aromatic ketones .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent moisture absorption and oxidation. Purity should be verified via HPLC or GC-MS before use in sensitive reactions .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction yields in the synthesis of complex derivatives of this compound?
Advanced yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) can enhance cross-coupling efficiency in derivative synthesis.
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity, as demonstrated in the preparation of indanone derivatives .
- DoE (Design of Experiments) : Statistical modeling to identify critical variables (e.g., solvent polarity, temperature gradients) .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
Discrepancies in NMR or mass spectra often arise from dynamic effects (e.g., tautomerism) or impurities. Solutions include:
- Variable-temperature NMR : To detect conformational changes.
- High-resolution mass spectrometry (HRMS) : For accurate mass confirmation.
- Comparative analysis with computational models : DFT calculations can predict NMR shifts and validate experimental data .
Q. What crystallographic software tools are most suitable for refining the structure of this compound, and how should they be applied?
- SHELXL : Preferred for small-molecule refinement due to its robust handling of twinning and disorder. Recent updates allow for improved treatment of hydrogen bonding networks .
- WinGX/ORTEP-3 : For graphical representation and validation of crystal structures, ensuring compliance with IUCr standards .
Q. How can researchers design experiments to study the biological activity of this compound derivatives?
Methodologies include:
- In vitro assays : Screening for antimicrobial activity using microdilution techniques (e.g., MIC determination against model organisms).
- Molecular docking : To predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.
- Structure-activity relationship (SAR) studies : Systematically modifying substituents to correlate chemical features with bioactivity .
Q. What advanced analytical approaches are used to resolve enantiomeric purity in chiral derivatives of this compound?
Techniques include:
- Chiral HPLC : Using columns with cyclodextrin or cellulose-based stationary phases.
- Vibrational circular dichroism (VCD) : For absolute configuration determination.
- X-ray crystallography with anomalous scattering : To assign stereochemistry unambiguously, as applied in studies of chromenone derivatives .
Notes on Methodology and Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
